![molecular formula C9H5Cl2NO2 B6345907 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol CAS No. 1354938-82-1](/img/structure/B6345907.png)
3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol
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Description
The compound “3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol” is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The 3,4-dichlorophenyl group suggests the presence of a phenyl (benzene) ring with two chlorine atoms attached at the 3rd and 4th positions .
Chemical Reactions Analysis
Oxazoles are known to participate in various chemical reactions, often serving as intermediates in the synthesis of more complex compounds . The presence of the dichlorophenyl group could potentially influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As an oxazole derivative, this compound might be expected to exhibit properties such as moderate polarity and the ability to form hydrogen bonds . The dichlorophenyl group could potentially increase the compound’s reactivity.Future Directions
Mechanism of Action
Target of Action
It is structurally similar to dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), a well-known inhibitor of photosynthesis . DCMU targets the Q_B plastoquinone binding site of photosystem II .
Mode of Action
DCMU acts by blocking the electron flow from photosystem II to plastoquinone, thereby interrupting the photosynthetic electron transport chain .
Biochemical Pathways
DCMU’s action results in the reduction of the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) .
Pharmacokinetics
A structurally similar compound, 3,4-dcmp, is primarily metabolized through hydrolysis of the ester bond into 3,4-dichloro-ritalinic acid, which is then primarily excreted in urine .
Result of Action
If it acts similarly to dcmu, it would result in the inhibition of photosynthesis, reducing the plant’s ability to convert light energy into chemical energy .
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-6-2-1-5(3-7(6)11)8-4-9(13)14-12-8/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCZGPAXNHZYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)ON2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol |
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